

Application Notes and Protocols for BVT-14225 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: BVT-14225

Cat. No.: B15613526

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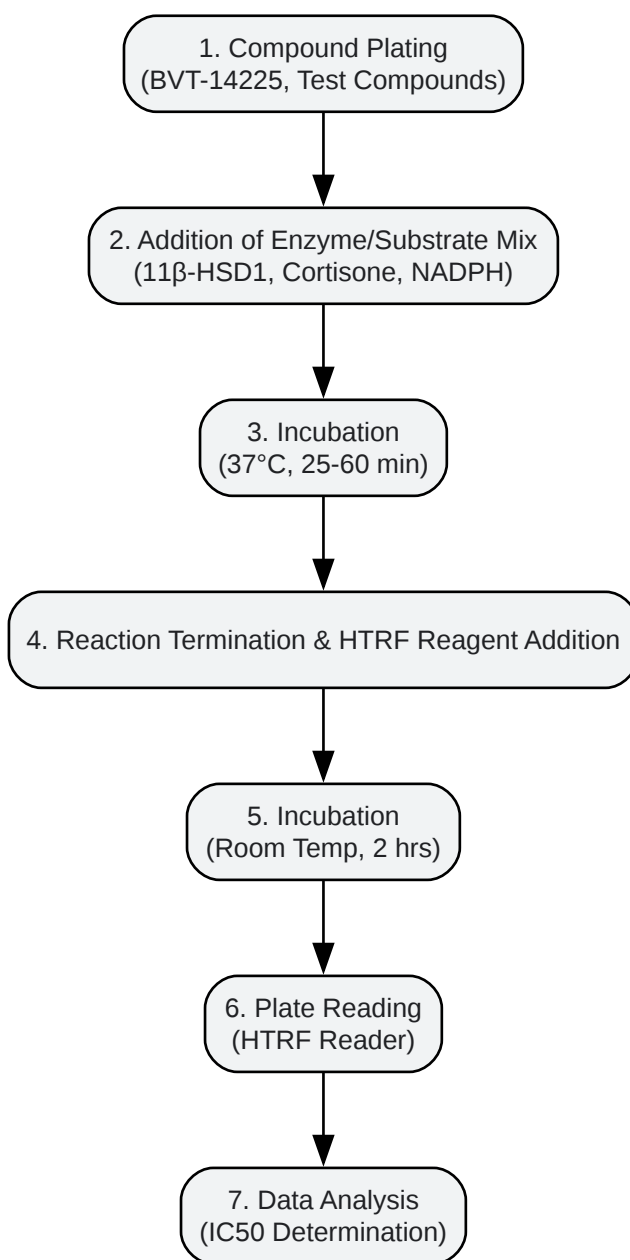
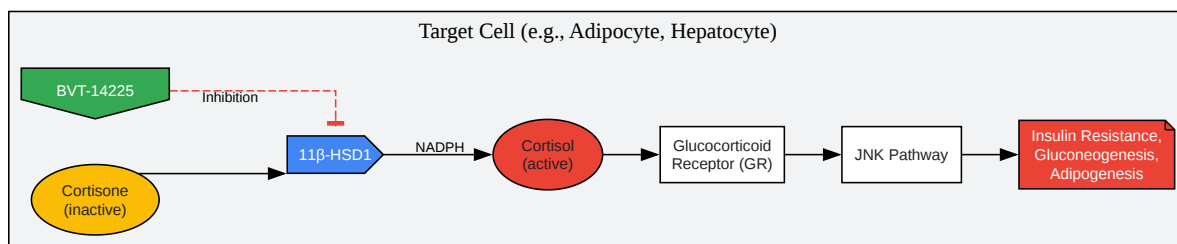
Introduction

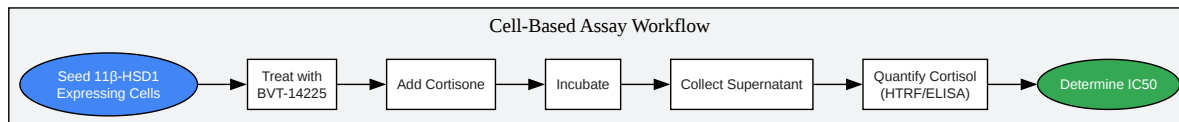
BVT-14225 is a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme that plays a critical role in the peripheral metabolism of glucocorticoids.[1][2][3] 11 β -HSD1 catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues, including the liver, adipose tissue, and the brain.[1][4][5] By amplifying local glucocorticoid concentrations, overexpression or increased activity of 11 β -HSD1 has been implicated in the pathophysiology of various metabolic disorders, collectively known as metabolic syndrome. These conditions include obesity, insulin resistance, type 2 diabetes, and dyslipidemia.[1][3][6]

The targeted inhibition of 11 β -HSD1 by small molecules like **BVT-14225** presents a promising therapeutic strategy for mitigating the detrimental effects of excessive glucocorticoid action in metabolic diseases.[6][7] **BVT-14225**, an arylsulfonamidothiazole derivative, has demonstrated high potency with an IC₅₀ of 52 nM for human 11 β -HSD1.[2][8][9] These application notes provide detailed protocols for utilizing **BVT-14225** in high-throughput screening (HTS) assays to identify and characterize novel 11 β -HSD1 inhibitors.

Signaling Pathway and Mechanism of Action

The primary mechanism of 11 β -HSD1 involves the regeneration of active glucocorticoids, which in turn activate the glucocorticoid receptor (GR). This activation leads to the transcription of genes involved in gluconeogenesis, adipogenesis, and inflammation. In metabolic tissues, elevated 11 β -HSD1 activity contributes to insulin resistance, in part through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[\[10\]](#)[\[11\]](#)





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